

Application Notes and Protocols: Metal-Free Arylation of Phenols with Diaryliodonium Salts

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free arylation of phenols using diaryl**iodonium** salts. This method offers a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of diaryl ethers, which are prevalent structural motifs in pharmaceuticals and natural products.[1][2][3][4]

The use of hypervalent iodine reagents, specifically diaryl**iodonium** salts, circumvents the need for transition metals, leading to cleaner reactions, avoiding metal contamination in the final products, and often providing excellent yields under mild conditions.[5][6][7] This methodology is particularly advantageous for the synthesis of sterically hindered diaryl ethers, which can be challenging to obtain via conventional methods.[1][2][4]

Reaction Principle and Mechanism

The metal-free arylation of phenols with diaryl**iodonium** salts generally proceeds via a nucleophilic attack of the phenoxide on the iodine(III) center, followed by reductive elimination to form the diaryl ether and an aryl iodide byproduct. The reaction is typically performed in the presence of a base to deprotonate the phenol.[5][8]

Several mechanistic pathways have been proposed, with the ligand coupling mechanism being widely accepted for many cases.[5][8][9] In this pathway, the phenoxide coordinates to the diaryl**iodonium** salt, forming a transient intermediate that then undergoes reductive elimination.

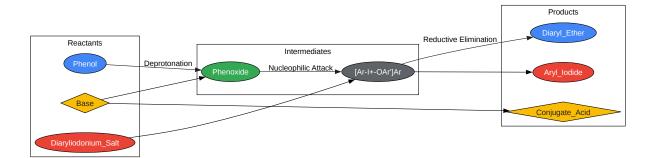


Methodological & Application

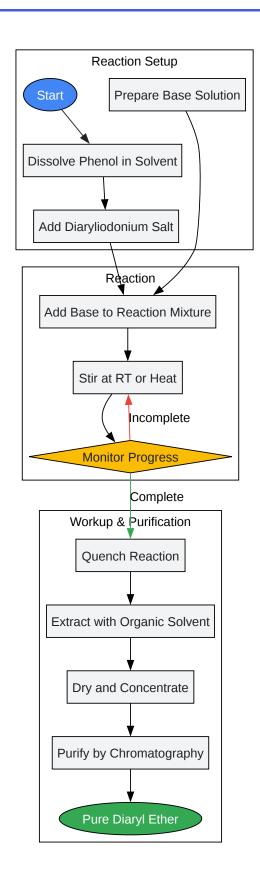
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An alternative pathway involving an aryne intermediate can occur under certain conditions, particularly with ortho-substituted diaryliodonium salts and a strong base, which can lead to side products.[9][10][11] Careful selection of reaction conditions is therefore crucial to ensure high selectivity for the desired diaryl ether.









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